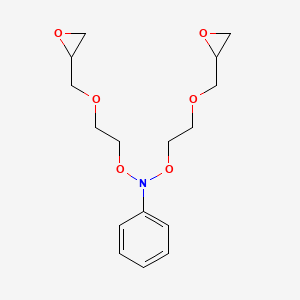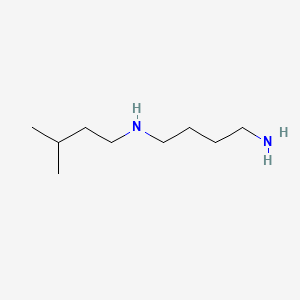
4-Cyanophenyl 3,4-dimethoxyphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanophenyl 3,4-dimethoxyphenyl ether is an organic compound with the molecular formula C15H13NO3 It is characterized by the presence of a cyanophenyl group and a dimethoxyphenyl group connected via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl 3,4-dimethoxyphenyl ether typically involves the reaction of 4-cyanophenol with 3,4-dimethoxyphenol in the presence of a suitable base and a coupling agent. One common method is the use of the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanophenyl 3,4-dimethoxyphenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The ether linkage can be cleaved under certain conditions, leading to the formation of phenolic derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Acidic or basic conditions can facilitate the cleavage of the ether bond.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-Cyanophenyl 3,4-dimethoxyphenyl ether has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-Cyanophenyl 3,4-dimethoxyphenyl ether exerts its effects depends on the specific application. In organic synthesis, the compound acts as a reactant that undergoes various transformations to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
4-Cyanophenyl ether: Shares the cyanophenyl group but lacks the dimethoxyphenyl group.
3,4-Dimethoxyphenyl ether: Contains the dimethoxyphenyl group but lacks the cyanophenyl group.
4,4’-Oxydibenzonitrile: Contains two cyanophenyl groups connected by an ether linkage.
Uniqueness: 4-Cyanophenyl 3,4-dimethoxyphenyl ether is unique due to the combination of the cyanophenyl and dimethoxyphenyl groups
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenoxy)benzonitrile |
InChI |
InChI=1S/C15H13NO3/c1-17-14-8-7-13(9-15(14)18-2)19-12-5-3-11(10-16)4-6-12/h3-9H,1-2H3 |
InChI Key |
WHHOYOFGFAVDCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)








![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)

